2-(furan-2-yl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound with significant potential in scientific research. This compound is characterized by its unique molecular structure and various functional groups that may confer interesting biological activities. The compound is classified under heterocyclic compounds due to the presence of multiple ring structures including pyrazole and oxazole derivatives.
The compound can be sourced from chemical suppliers and databases such as ChemSrc and EvitaChem, which provide detailed information on its chemical properties, synthesis methods, and applications in research.
This compound falls under the category of heterocyclic compounds and is specifically a member of the pyrazolo[1,5-d][1,2,4]triazin family. It also features an oxazole ring, which is known for its biological activity.
The synthesis of 2-(furan-2-yl)-7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step synthetic routes that may include:
The synthesis requires careful selection of reagents and conditions to ensure high yield and purity. Techniques such as chromatography may be employed for purification purposes.
The molecular formula for this compound is , with a molecular weight of approximately 419.5 g/mol. The structure includes:
The compound's InChI key is WPRBNAANBHXZPA-UHFFFAOYSA-N, and its SMILES representation is Cc1c(CSC(n(c2c3)nc3-c3ccco3)=NNC2=O)nc(-c2ccc(C)cc2)o1 .
This compound can participate in various chemical reactions due to its functional groups:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
Further research is needed to elucidate the exact mechanisms at play for this specific compound.
The physical properties include:
Key chemical properties include:
This compound has potential applications in:
Additionally, it has been included in screening libraries for drug discovery purposes .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5